



Application Notes: UV-Vis Spectroscopy of Camellianin B

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Compound of Interest		
Compound Name:	Camellianin B	
Cat. No.:	B009595	Get Quote

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Introduction

Camellianin B is a flavonoid glycoside first isolated from Camellia japonica and also found in other plants such as Adinandra nitida. As a metabolite of Camellianin A, it belongs to the flavone subclass of flavonoids.[1] This class of compounds is of significant interest to the scientific community due to its diverse biological activities, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects.[1] Understanding the physicochemical properties of **Camellianin B**, particularly its ultraviolet-visible (UV-Vis) absorption spectrum, is fundamental for its identification, quantification, and the elucidation of its mechanisms of action in biological systems.

These application notes provide a comprehensive overview of the UV-Vis spectroscopic analysis of **Camellianin B**, including detailed experimental protocols for its extraction and spectroscopic characterization. Additionally, potential signaling pathways associated with its known biological activities are illustrated.

Physicochemical Properties of Camellianin B

A summary of the key physicochemical properties of **Camellianin B** is presented in the table below.



Property	Value	Reference
Molecular Formula	C27H30O14	INVALID-LINK
Molecular Weight	578.52 g/mol	INVALID-LINK
Class	Flavonoid (Flavone O- glycoside)	INVALID-LINK
Known Biological Activities	Antioxidant, Angiotensin- Converting Enzyme (ACE) Inhibitor	[1]
Plant Sources	Camellia japonica, Adinandra nitida	[1]

UV-Vis Spectral Characteristics of Camellianin B

The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, referred to as Band I and Band II. Band II, appearing in the 240–280 nm region, is associated with the absorption of the A-ring benzoyl system. Band I, observed in the 300–400 nm range, corresponds to the B-ring cinnamoyl system.

As a flavone glycoside, **Camellianin B** is expected to exhibit a UV-Vis spectrum with these characteristic bands. While a specific, high-resolution spectrum for **Camellianin B** is not readily available in the public domain, data from its parent compound, Camellianin A, and other similar flavone glycosides provide a strong basis for predicting its spectral properties. The main flavonoid in Adinandra nitida, Camellianin A, shows absorption maxima (λmax) in methanol at 263 nm and 329 nm.[2]

The expected UV-Vis absorption maxima for **Camellianin B** in a protic solvent like methanol are summarized below.

Spectral Band	Expected λmax Range (nm)	Associated Structural Feature
Band II	260 - 270	A-ring benzoyl system
Band I	325 - 335	B-ring cinnamoyl system



Experimental Protocols Extraction of Flavonoids from Adinandra nitida Leaves (Adapted for Camellianin B)

This protocol is adapted from methods optimized for the extraction of total flavonoids from Adinandra nitida leaves and can be used for the isolation of **Camellianin B**.[3]

Materials and Reagents:

- Dried and powdered leaves of Adinandra nitida
- Ethanol (63%)
- · Filter paper
- Rotary evaporator
- Ultrasonic bath
- Centrifuge

Procedure:

- Mix the powdered Adinandra nitida leaves with 63% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).
- Place the mixture in an ultrasonic bath set to a frequency of 45 kHz.
- Perform the ultrasonic-assisted extraction for approximately 30 minutes at a temperature of 70°C.[3]
- After extraction, centrifuge the mixture to pellet the solid plant material.
- Filter the supernatant to remove any remaining particulate matter.
- Concentrate the filtrate using a rotary evaporator to yield the crude flavonoid extract.

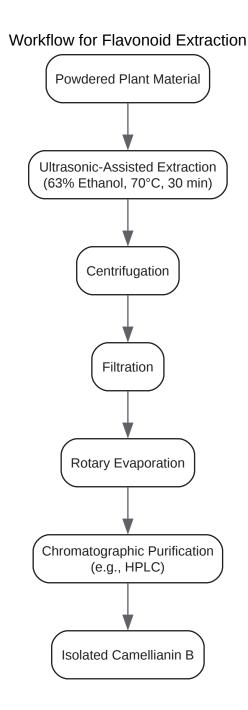






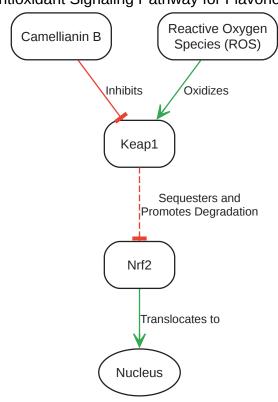
• Further purification of **Camellianin B** from the crude extract can be achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

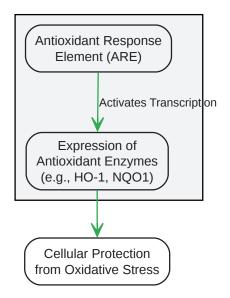




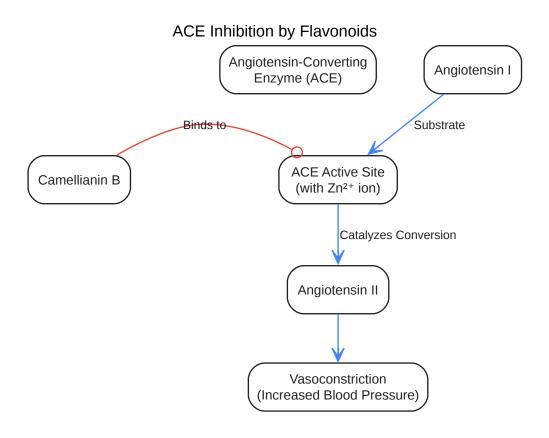


Antioxidant Signaling Pathway for Flavonoids









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